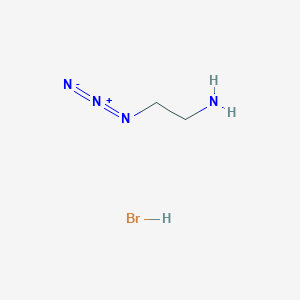
2-Azidoethan-1-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azidoethan-1-amine hydrobromide is a chemical compound that belongs to the class of azides. Azides are known for their ability to release nitrogen gas upon decomposition, making them useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azidoethan-1-amine hydrobromide typically involves the reaction of 2-bromoethylamine hydrobromide with sodium azide. The reaction is carried out in water at elevated temperatures (around 75°C) to facilitate the substitution of the bromine atom with the azide group . The reaction can be summarized as follows:
2-Bromoethylamine hydrobromide+Sodium azide→2-Azidoethan-1-amine hydrobromide+Sodium bromide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Azidoethan-1-amine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as sodium borohydride.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium borohydride: Used for the reduction of the azide group to an amine.
Copper catalysts: Used in cycloaddition reactions to facilitate the formation of triazoles.
Organic solvents: Such as methanol and acetic acid, are commonly used as reaction media.
Major Products Formed
Amines: Formed through the reduction of the azide group.
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
2-Azidoethan-1-amine hydrobromide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Bioconjugation: The azide group can be used in click chemistry to attach biomolecules to various surfaces.
Medicinal Chemistry:
Material Science: Used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Azidoethan-1-amine hydrobromide primarily involves the reactivity of the azide group. The azide group can participate in various chemical reactions, such as cycloaddition and reduction, to form new compounds. These reactions often involve the formation of nitrogen gas as a byproduct, which drives the reaction forward .
Comparison with Similar Compounds
Similar Compounds
- 3-Azido-1-propanamine
- 6-Azidohexan-1-amine
- Azido-choline
Comparison
2-Azidoethan-1-amine hydrobromide is unique due to its specific structure and reactivity. Compared to other azido compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of applications. Its hydrobromide form also enhances its solubility in organic solvents, which is advantageous for various synthetic applications .
Properties
Molecular Formula |
C2H7BrN4 |
|---|---|
Molecular Weight |
167.01 g/mol |
IUPAC Name |
2-azidoethanamine;hydrobromide |
InChI |
InChI=1S/C2H6N4.BrH/c3-1-2-5-6-4;/h1-3H2;1H |
InChI Key |
QOWBACCUYMWKBO-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline](/img/structure/B14007194.png)
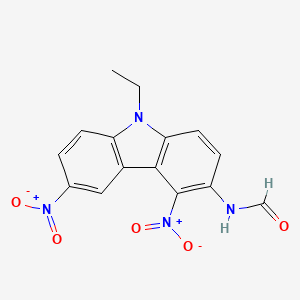
![(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol](/img/structure/B14007205.png)

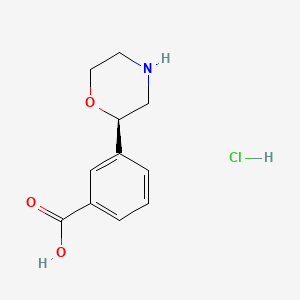

![2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole](/img/structure/B14007234.png)
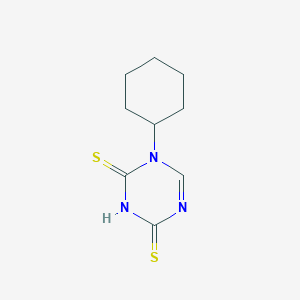

![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
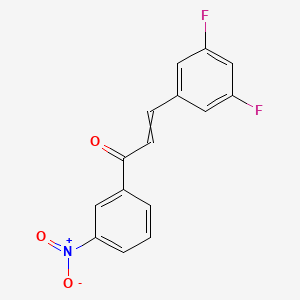
![Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B14007258.png)
